molecular formula C17H19ClN4O3 B2819719 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 2034530-16-8

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2819719
CAS No.: 2034530-16-8
M. Wt: 362.81
InChI Key: YJBHCWQZHFQNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide (CAS 2034530-16-8) is a piperidine-carboxamide derivative with a molecular formula of C17H19ClN4O3 and a molecular weight of 362.8108 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small-molecule therapeutics. Compounds featuring the 5-chloropyrimidinyl-oxypiperidine scaffold are recognized for their potential in drug discovery. Research into similar structures has identified potent agonists for targets like the G-protein-coupled receptor 119 (GPR119), which is a promising target for the treatment of type 2 diabetes . Furthermore, structurally related N-(methoxyphenyl)piperazine-1-carboxamide compounds are extensively investigated as Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonists for the study of chronic pain, indicating the value of this chemical class in neuroscience and analgesic research . This product is provided for Research Use Only. It is strictly intended for laboratory research and chemical analysis purposes and is not certified for human or veterinary diagnostic or therapeutic use. It must not be used for personal purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHCWQZHFQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones under acidic or basic conditions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent like phosphorus oxychloride (POCl3).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while nucleophilic substitution of the chloropyrimidine moiety can produce a variety of substituted pyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide may exhibit various biological activities:

  • Anticancer Properties : The chloropyrimidine moiety is often associated with anticancer activity. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Compounds containing pyrimidine derivatives have demonstrated potential as antimicrobial agents against various pathogens, indicating that this compound may also possess similar properties.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting COX enzymes. The effectiveness varies based on structural modifications, emphasizing the importance of structure-activity relationship (SAR) studies in drug design .

In Silico Predictions

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. These models suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways .

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, with the compound binding to these targets and altering their function through inhibition or activation.

Comparison with Similar Compounds

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide (Compound 47)

  • Structure : Features a benzodiazol-2-one ring instead of the pyrimidinyloxy group.
  • Synthesis : Synthesized in 54% yield via reaction of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 4-methoxyphenyl isocyanate .
  • Key Differences : The benzodiazolone moiety may confer distinct hydrogen-bonding interactions compared to the pyrimidine ring in the target compound.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

  • Structure : Substituted with a 4-fluorophenyl-oxadiazole group and a 2-methylphenyl carboxamide.
  • Activity : Demonstrated higher binding affinity to Mycobacterium tuberculosis targets and optimal pharmacophoric properties .

Pyridine/Pyrimidine-Based Analogues

ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

  • Structure : Contains a trifluoromethylpyridine group and a piperazine carbothioamide core.
  • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase, with growth-inhibitory effects against Mycobacterium tuberculosis .
  • Key Differences : The trifluoromethyl group increases electronegativity and steric bulk, which may enhance target binding but reduce solubility compared to the 5-chloropyrimidine substituent.

N-(5-Chloropyridin-2-yl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIi)

  • Structure : Chromen-4-one core linked to a chloropyridinyl group via an acetamide bridge.
  • Properties: Melting point 160–162°C, 60% synthesis yield. Demonstrated adenosine A2B receptor binding .

Heterocyclic Derivatives with Methoxyphenyl Groups

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Structure: Chromeno-pyrimidine fused ring system with a piperidinylphenyl group.
  • Properties : Computationally predicted to exhibit good oral bioavailability and drug-like features .

Data Tables

Table 2. Pharmacophoric and Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Bioavailability Score
Target Compound ~3.2 1 6 ~80 Moderate
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ~2.8 1 5 ~75 High
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one ~4.1 1 4 ~90 Moderate

Key Findings and Implications

Structural Flexibility: The target compound’s pyrimidinyloxy group offers synthetic versatility compared to fused heterocycles (e.g., chromeno-pyrimidines) but may lack the π-stacking capacity of aromatic systems like benzodiazolones .

Biological Activity : Compounds with oxadiazole or trifluoromethylpyridine substituents (e.g., ML267) show enhanced target affinity but may face solubility challenges .

Synthetic Feasibility : Yields for analogous piperidine-carboxamides range from 40–60%, suggesting moderate synthetic accessibility for the target compound .

Biological Activity

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure incorporates a chloropyrimidine moiety, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Chemical Structure

The molecular formula of the compound is C15H17ClN4O2C_{15}H_{17}ClN_4O_2, with a molecular weight of approximately 320.77 g/mol. The compound features a piperidine ring, a methoxyphenyl group, and a chloropyrimidinyl ether linkage.

Research indicates that compounds similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Properties : The chloropyrimidine structure is associated with anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .

Anticancer Activity

A study focusing on piperidine derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance, derivatives showed enhanced apoptosis induction compared to standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

In vitro studies have confirmed that 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide acts as an inhibitor of AChE, demonstrating IC50 values comparable to established inhibitors. This suggests potential utility in treating conditions characterized by cholinergic dysfunction .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerSignificant cytotoxicity against FaDu hypopharyngeal tumor cells; better than bleomycin.
Enzyme InhibitionEffective AChE inhibitor with IC50 values indicating strong potential for Alzheimer's treatment.
AntimicrobialDemonstrated antibacterial activity against Gram-positive bacteria in preliminary assays.

Pharmacokinetics

The pharmacokinetic profile of the compound has yet to be extensively studied; however, similar piperidine derivatives often exhibit favorable absorption and distribution characteristics due to their lipophilicity. Studies on related compounds indicate good oral bioavailability and moderate half-lives, which are beneficial for therapeutic applications .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during coupling steps to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity .
    Optimization strategies include iterative adjustment of reagent stoichiometry (e.g., 1.2 equivalents of 5-chloropyrimidin-2-ol) and catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming molecular integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR validate the piperidine ring conformation, methoxyphenyl substituents, and carboxamide linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 402.12) and rules out impurities .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-pyrimidine junction, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

The compound is investigated for:

  • Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to the pyrimidine scaffold’s ATP-binding mimicry .
  • Anti-inflammatory activity : Methoxyphenyl groups may modulate COX-2 or NF-κB pathways in preclinical models .
  • Anticancer screening : Piperidine carboxamides show cytotoxicity in cell lines (e.g., MCF-7 breast cancer) via apoptosis induction .

Advanced Research Questions

Q. How can pharmacokinetic challenges, such as rapid in vivo clearance, be addressed through structural modifications?

  • Linker optimization : Introducing polyethylene glycol (PEG) spacers between the piperidine and pyrimidine moieties improves plasma half-life by reducing metabolic degradation .
  • Prodrug strategies : Masking the carboxamide with ester groups enhances oral bioavailability, as demonstrated in analogous piperidine derivatives .
  • Computational modeling : Molecular dynamics simulations predict logP and PSA values to balance solubility and membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Comparative SAR studies : Systematic substitution of the methoxyphenyl group (e.g., replacing with fluorophenyl or chlorophenyl) identifies critical pharmacophores for target specificity .
  • Dose-response profiling : Addressing discrepancies in IC50_{50} values (e.g., 2 µM vs. 10 µM in kinase assays) by standardizing assay conditions (e.g., ATP concentration, pH) .
  • Meta-analysis : Cross-referencing data from crystallography (e.g., binding pose stability) and in vitro assays clarifies off-target effects .

Q. How do computational models guide the design of novel derivatives with enhanced target affinity?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding energies (ΔG) to prioritize derivatives with stronger kinase interactions .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and hERG liability early in the design phase .
  • Reaction path analysis : Quantum chemical calculations (e.g., DFT) optimize synthetic routes for novel analogs, reducing trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.